2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Description
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex acetamide derivative featuring a benzofuran-ether moiety linked to a pyrazolone core. The compound’s structure includes a 2,2-dimethyl-2,3-dihydrobenzofuran group attached via an ether oxygen to an acetamide backbone, which is further substituted with a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group.
Key structural attributes include:
- Benzofuran subunit: The 2,2-dimethyl substitution on the dihydrobenzofuran ring likely enhances steric stability and modulates lipophilicity.
- Pyrazolone core: The 3-oxo-2-phenyl-1H-pyrazole moiety is a known pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs).
- Acetamide linker: The flexible -O-CH2-CO-NH- bridge allows conformational adaptability for target interactions.
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C23H25N3O4/c1-15-20(22(28)26(25(15)4)17-10-6-5-7-11-17)24-19(27)14-29-18-12-8-9-16-13-23(2,3)30-21(16)18/h5-12H,13-14H2,1-4H3,(H,24,27) |
InChI Key |
JISYWDDWTODOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting from readily available precursorsThe final step usually involves the coupling of the two moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Analogues
Key Findings:
Electronic and Steric Modulations: The target compound’s benzofuran-ether group introduces rigidity and moderate lipophilicity, contrasting with the 4-(methylsulfanyl)phenyl analogue’s sulfur-mediated polarizability. The 4-formyl-2-methoxyphenoxy variant’s aldehyde group may facilitate covalent interactions with biological targets, while the methoxy group contributes to solubility.
Crystallographic Insights: The 4-(methylsulfanyl)phenyl derivative crystallizes in a monoclinic system with intermolecular N-H···O hydrogen bonds stabilizing the lattice. This contrasts with the 2,6-dichlorophenyl analogue’s orthorhombic packing, where Cl···π interactions dominate.
Spectroscopic Differentiation :
- NMR studies (e.g., ) reveal that substituents at positions analogous to the benzofuran-7-yloxy group (e.g., methylsulfanyl or dichlorophenyl) alter chemical shifts in regions corresponding to the pyrazolone core’s environment (δ 29–44 ppm). These shifts correlate with electronic perturbations from substituents, as seen in comparative NMR profiles of Rapa (a reference compound) and analogues.
Functional and Pharmacological Implications
While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from structurally related molecules:
- Anti-inflammatory Potential: Pyrazolone derivatives like the 2,6-dichlorophenyl analogue exhibit COX-2 inhibition, suggesting the target compound may share similar mechanisms.
- Metabolic Stability : The benzofuran group’s dimethyl substitution may reduce oxidative metabolism compared to sulfur-containing analogues, as seen in similar benzofuran-based drugs.
- Solubility: The target compound’s ether linkage and lack of ionizable groups likely result in lower aqueous solubility than the 4-formyl-2-methoxyphenoxy variant, which has polar aldehyde and methoxy substituents.
Biological Activity
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a benzofuran moiety and a pyrazole derivative. The molecular formula is , with a molecular weight of approximately 314.38 g/mol. The compound features various functional groups that contribute to its biological activity.
Structural Formula
Antimicrobial Activity
Research has shown that derivatives of the benzofuran structure exhibit significant antimicrobial properties. For instance, related compounds have demonstrated moderate to strong activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
Anticancer Properties
In vitro studies have indicated that compounds similar to this compound may exhibit anticancer activity. For example, a related pyrazole derivative was found to inhibit the proliferation of human cancer cell lines with IC50 values in the low micromolar range .
The proposed mechanism of action for this class of compounds includes the inhibition of key enzymes involved in cellular processes such as proliferation and apoptosis. For instance, inhibition of lysosomal phospholipase A2 has been correlated with the anticancer effects observed in some studies .
Table 1: Biological Activity Summary
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃ |
| Molecular Weight | 314.38 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | Room temperature |
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances investigated several benzofuran derivatives for their antimicrobial activity. Among these, the compound exhibited notable efficacy against resistant bacterial strains. Agar diffusion assays confirmed the effectiveness of the compound in inhibiting bacterial growth while showing no cytotoxicity towards human tumor cell lines .
Case Study 2: Anticancer Screening
In a screening study focused on multicellular spheroids, researchers identified a novel anticancer compound with structural similarities to our target compound. The study highlighted its ability to reduce cell viability in various cancer cell lines while sparing normal cells from toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
